molecular formula C16H28N2O4 B1394434 tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate CAS No. 1215596-09-0

tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Cat. No.: B1394434
CAS No.: 1215596-09-0
M. Wt: 312.4 g/mol
InChI Key: PHKPUBTYSVDHRF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H28N2O4 It is a derivative of piperidine and oxazinan, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxazinan intermediates under controlled conditions. The process often includes:

    Formation of the oxazinan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step usually involves esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazinan ring, potentially converting it into different functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen or the oxazinan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced oxazinan derivatives.

    Substitution: Substituted piperidine or oxazinan compounds.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology : It serves as a building block for bioactive compounds that can interact with biological systems. Medicine : Research into its derivatives has shown potential for developing new therapeutic agents. Industry : It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    tert-Butyl 4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.

    tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A compound with a boronic ester group.

Uniqueness: tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is unique due to its combination of the oxazinan ring and the tert-butyl ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKPUBTYSVDHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)OC1)C2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

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